2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of chloro, fluoro, and hydroxyethoxy functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorophenylacetic acid: This can be achieved through the halogenation of phenylacetic acid derivatives.
Formation of the oxolan ring: The oxolan ring can be synthesized by reacting ethylene oxide with appropriate alcohols under acidic or basic conditions.
Coupling reaction: The final step involves coupling the 2-chloro-6-fluorophenylacetic acid with the oxolan derivative using coupling agents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Reduction: The chloro and fluoro groups can be reduced to form dehalogenated derivatives.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, dehalogenated derivatives, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- 2-chloro-6-fluorophenylboronic acid
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFNO4/c16-12-2-1-3-13(17)11(12)8-14(20)18-9-15(22-7-5-19)4-6-21-10-15/h1-3,19H,4-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMLAOADPXVFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)CC2=C(C=CC=C2Cl)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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